molecular formula C6H13NO2 B1371144 4-(aminomethyl)tetrahydro-2H-pyran-4-ol CAS No. 783303-73-1

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Cat. No. B1371144
M. Wt: 131.17 g/mol
InChI Key: CGPIFQOTBHKPNM-UHFFFAOYSA-N
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Description

“4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride” and has a molecular weight of 167.64 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is 1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 . This indicates that the molecule contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(aminomethyl)tetrahydro-2H-pyran-4-ol” are not available, it’s known that amines like this can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .


Physical And Chemical Properties Analysis

“4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis Methods

A significant research focus on 4-(aminomethyl)tetrahydro-2H-pyran-4-ol involves its synthesis. Studies detail methods for synthesizing related compounds, highlighting its versatility in chemical reactions. For instance, Kisel et al. (2013) developed a method for synthesizing 4-[2-(bromomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitrile, which is closely related to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (Kisel et al., 2013). Similarly, Hashimoto et al. (2002) described an efficient synthesis of a derivative, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, highlighting its role as a key intermediate in producing CCR5 antagonists (Hashimoto et al., 2002).

Chemical Reactions and Derivatives

Research also focuses on the reactions of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and its derivatives, which can lead to various biologically and chemically significant compounds. For example, Agekyan and Mkryan (2015) investigated the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with different amines, forming various diamides (Agekyan & Mkryan, 2015). Shouksmith et al. (2015) synthesized derivatives of tetrahydropyran, including those structurally similar to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, for studying their structure-activity relationships in HeLa cells (Shouksmith et al., 2015).

Catalysis and Synthetic Processes

The compound's role in catalysis and other synthetic processes is also a subject of research. Vyskočilová et al. (2016) explored the use of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol in Prins cyclization, which is a method used for synthesizing fragrant compounds (Vyskočilová et al., 2016). This demonstrates the chemical's potential in creating commercially valuable products.

Biological Activity and Applications

The biological activity of derivatives of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is another area of investigation. Georgiadis (1976) studied derivatives with antimicrobial and anticoccidial activities, showing the potential of these compounds in pharmaceutical applications (Georgiadis, 1976).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a reagent used in the development of drugs, “4-(aminomethyl)tetrahydro-2H-pyran-4-ol” could play a significant role in the pharmaceutical industry . Its future use will likely depend on the development of new drugs and the need for this specific reagent in their synthesis .

properties

IUPAC Name

4-(aminomethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIFQOTBHKPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656231
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

CAS RN

783303-73-1
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The methanol solution of 1,6-dioxaspiro[2.5]octane (3.15 g, 27.6 mmol) was added to the 25% ammonia aqueous solution (50.0 mL, 27.6 mmol) at 0° C. The mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was concentrated in vacuo. The crude product was used for next step reaction without purification.
Quantity
3.15 g
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reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Aminomethyl-tetrahydro-pyran-4-ol is prepared from 1,6-dioxa-spiro[2.5]octane. A MeOH (3.5 mL) solution of 1,6-dioxa-spiro[2.5]octane (0.19 g, 1.7 mmol) is added to concentrated aqueous NH4OH (4.3 mL) at 0° C. The reaction mixture is warmed to room temperature and stirred for 16 hours. The reaction mixture is concentrated under reduced pressure and purified by column chromatography (10% MeOH, 2% Et3N in DCM) to afford 90 mg (41%) of the desired product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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